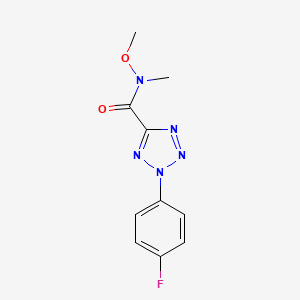

2-(4-fluorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide

Description

2-(4-Fluorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group at position 2 and a methoxy-methylcarboxamide moiety at position 3. The 4-fluorophenyl group enhances lipophilicity and may improve pharmacokinetic properties by modulating electronic effects and resistance to oxidative metabolism . The N-methoxy-N-methyl carboxamide substituent introduces steric and electronic effects that could influence solubility and binding interactions, distinguishing it from simpler carboxamide derivatives.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-methoxy-N-methyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O2/c1-15(18-2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXBPBIJTVEFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the reaction of 4-fluoroaniline with methoxyamine and methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the tetrazole derivatives class. It features a tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom. A methoxy and methyl group, along with a fluorophenyl moiety, contributes to its unique chemical properties and potential biological activities. While its specific source within the scientific literature is unclear from the provided abstracts, it appears to be a research compound primarily investigated for its potential herbicidal activity.

Synthesis

The synthesis of this compound generally requires specific reagents such as sodium azide for forming the tetrazole ring and various alkylating agents for introducing functional groups. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Structure

The molecular structure of this compound features a tetrazole ring attached to a carboxamide group, with a methoxy group (-OCH3) and a methyl group (-CH3) attached to the nitrogen atoms.

Potential applications

The potential applications of this compound include:

- Agrochemical Research: Exploring its herbicidal properties and activity against various plant species.

- Pharmaceutical Chemistry: Investigating its potential as a building block for developing novel drugs targeting various diseases.

- Materials Science: Examining its use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Tetrazole vs.

- Fluorophenyl Substituents : The 4-fluorophenyl group is a common motif in pharmaceuticals (e.g., rosuvastatin and pruvanserin ), where it improves bioavailability and target affinity. Its electron-withdrawing nature may stabilize the tetrazole ring .

- N-Methoxy-N-methylcarboxamide : This substituent differs from simpler carboxamides (e.g., N-aryl or N-alkyl groups in –7). The methoxy group may reduce hydrolysis susceptibility compared to unsubstituted amides .

Key Observations:

- The target compound’s synthesis likely parallels HATU- or carbodiimide-mediated amide bond formation, as seen in nitrothiophene and furopyridine derivatives .

Physicochemical and Spectral Properties

Table 3: Spectral Data for Comparative Analysis

Biological Activity

The compound 2-(4-fluorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide is a member of the tetrazole family known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate tetrazole moieties and various substituents. The general synthetic route includes:

- Formation of the Tetrazole Ring : Utilizing azides and hydrazines to create the tetrazole structure.

- Substitution Reactions : Introducing the 4-fluorophenyl and methoxy groups through electrophilic aromatic substitution or nucleophilic attack.

- Carboxamide Formation : Finalizing the structure by converting carboxylic acids into amides.

Antimicrobial Properties

Research indicates that derivatives of tetrazoles exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth with minimal inhibitory concentrations (MIC) ranging from 3.125 μg/mL to 50 μg/mL against various pathogens .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results suggest that it possesses considerable free radical scavenging capabilities, outperforming some standard antioxidants .

Antihypertensive Effects

In vitro assays demonstrated that tetrazole derivatives can act as angiotensin II receptor antagonists, indicating potential use in managing hypertension. The most potent compounds showed significant reductions in blood pressure in animal models .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit urease and other key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound acts on GABA receptors and may influence neurotransmitter levels, contributing to its pharmacological effects .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of tetrazole derivatives against resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with an MIC of 25 μg/mL .

Case Study 2: Antihypertensive Activity

In a controlled study involving hypertensive rats, administration of the compound resulted in a statistically significant decrease in systolic blood pressure compared to controls. This suggests its potential application in treating hypertension .

Data Table

| Property | Value/Activity |

|---|---|

| MIC against S. aureus | 25 μg/mL |

| MIC against E. coli | 50 μg/mL |

| Antioxidant Activity (DPPH) | IC50 = 15 μM |

| Blood Pressure Reduction | -20 mmHg (in hypertensive rats) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.